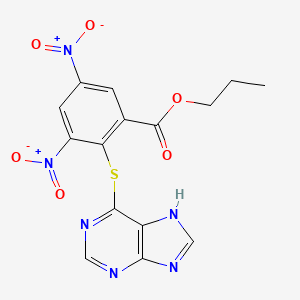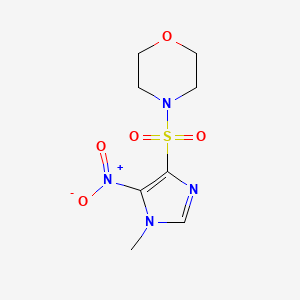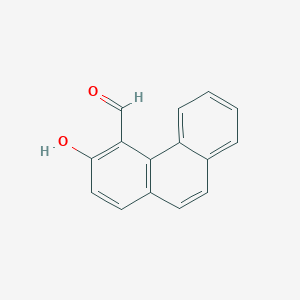
3-Hydroxyphenanthrene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenanthrene-4-carbaldehyde is an organic compound belonging to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the fourth position of the phenanthrene ring system. It is a derivative of phenanthrene and is known for its applications in organic synthesis and material chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenanthrene-4-carbaldehyde typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various organic reactions . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective introduction of the hydroxyl and aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation of phenanthrene derivatives from coal tar, followed by regioselective functionalization. The process requires precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyphenanthrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include phenanthrene derivatives with various functional groups, such as ketones, alcohols, and substituted phenanthrenes .
Scientific Research Applications
3-Hydroxyphenanthrene-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenanthrene-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular recognition processes .
Comparison with Similar Compounds
3-Hydroxyphenanthrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxyphenanthrene: Has the hydroxyl group at a different position, leading to different reactivity and applications.
Phenanthrene-4-carbaldehyde:
Uniqueness: 3-Hydroxyphenanthrene-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows for a wide range of chemical transformations and interactions, making it valuable in various scientific and industrial fields.
Properties
CAS No. |
10386-43-3 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-hydroxyphenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-14(17)8-7-11-6-5-10-3-1-2-4-12(10)15(11)13/h1-9,17H |
InChI Key |
COINHGUECMIFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)




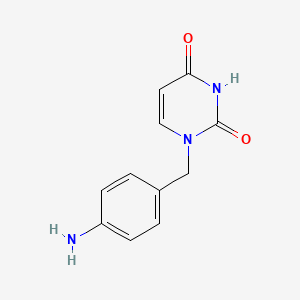
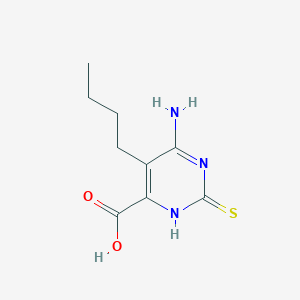
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
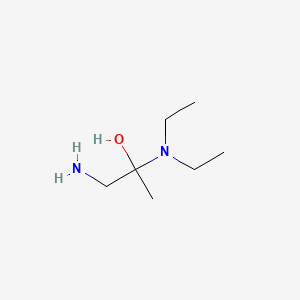
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
